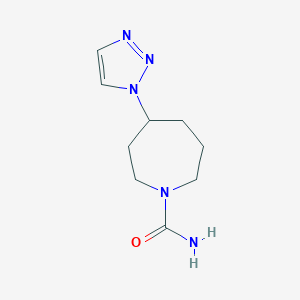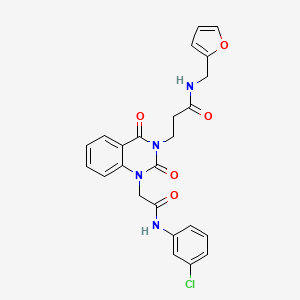
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Research on derivatives of quinazolinones, which include the compound , has revealed notable antimicrobial and antifungal properties. A study by Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines with potential as antimicrobial agents, highlighting their efficacy against bacteria like Escherichia coli and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, Patel and Shaikh (2011) also synthesized novel quinazolinone derivatives and evaluated them for antimicrobial activity, with some compounds showing significant effects (Patel & Shaikh, 2011).
Antitumor and Anticancer Activity
Al-Suwaidan et al. (2016) synthesized a series of quinazolinones and assessed their antitumor activity, with certain compounds demonstrating substantial efficacy against cancer cell lines (Al-Suwaidan et al., 2016). Tumosienė et al. (2020) also reported on the anticancer activity of quinazolinone derivatives, finding some compounds to be particularly effective against specific cancer cell lines (Tumosienė et al., 2020).
Anticonvulsant Activity
A study by El Kayal et al. (2019) focused on the synthesis and evaluation of quinazolinone derivatives for anticonvulsant activity. They identified compounds that showed promise in experimental models of epilepsy (El Kayal et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research by Debnath and Manjunath (2011) synthesized quinazolinone derivatives and evaluated them for anti-inflammatory and analgesic activities, indicating moderate effects in these areas (Debnath & Manjunath, 2011). Farag et al. (2012) also synthesized quinazolinone derivatives and assessed them for similar properties, confirming their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Pro-Drug System for Cancer Therapy
Berry et al. (1997) explored the use of furanylmethyl group derivatives in pro-drug systems for cancer therapy, indicating the potential for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Propiedades
IUPAC Name |
3-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c25-16-5-3-6-17(13-16)27-22(31)15-29-20-9-2-1-8-19(20)23(32)28(24(29)33)11-10-21(30)26-14-18-7-4-12-34-18/h1-9,12-13H,10-11,14-15H2,(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQAQSPQZIQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)
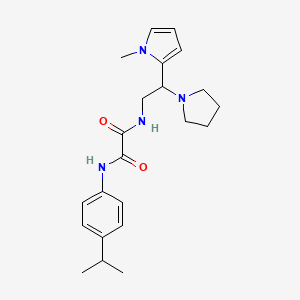

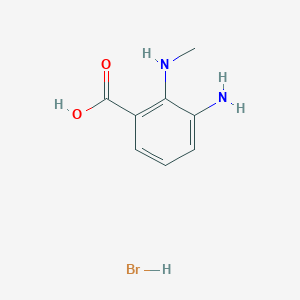
![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
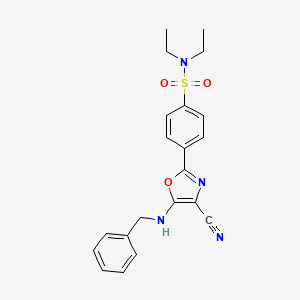
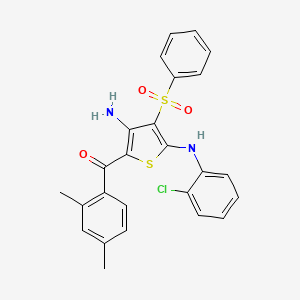
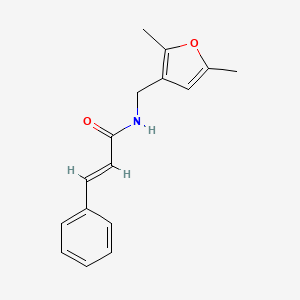
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
